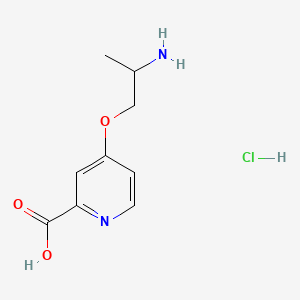
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with a molecular structure that includes a pyridine ring substituted with an aminopropoxy group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as automated reactors and purification systems to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropoxy group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Aminopropoxy)pyridine-2-carboxylic acid
- 2-(2-Aminopropoxy)pyridine-4-carboxylic acid dihydrochloride
Uniqueness
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Biologische Aktivität
4-(2-Aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C11H14N2O3⋅HCl. The compound features a pyridine ring substituted with an aminopropoxy group and a carboxylic acid moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with histone acetyltransferases (HATs), particularly p300/CBP. These enzymes play crucial roles in gene transcription regulation by acetylating lysine residues on histones and transcription factors. Studies have shown that this compound can inhibit the HAT activity of p300, thereby affecting gene expression related to various cellular processes such as proliferation and apoptosis .
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:
Study on Histone Acetylation
In a study focusing on the structure-activity relationship (SAR) of various pyridine derivatives, it was found that modifications to the side chains significantly affected their inhibitory potency against p300 HAT. Specifically, compounds with polar substituents demonstrated enhanced activity, suggesting that the electronic properties of substituents play a critical role in their biological efficacy .
Therapeutic Implications
Given its mechanism of action, this compound has potential therapeutic implications in cancer treatment. By inhibiting HAT activity, this compound could modulate gene expression patterns associated with tumor growth and metastasis. Further research is warranted to explore its efficacy in vivo and its potential as a therapeutic agent.
Eigenschaften
Molekularformel |
C9H13ClN2O3 |
|---|---|
Molekulargewicht |
232.66 g/mol |
IUPAC-Name |
4-(2-aminopropoxy)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-6(10)5-14-7-2-3-11-8(4-7)9(12)13;/h2-4,6H,5,10H2,1H3,(H,12,13);1H |
InChI-Schlüssel |
NWDQEIVZZSKKRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC1=CC(=NC=C1)C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















